molecular formula C21H17F2N5O4S B2610319 N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888427-49-4

N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

Cat. No.: B2610319
CAS No.: 888427-49-4
M. Wt: 473.45
InChI Key: OBFNJPOHALNPAV-UHFFFAOYSA-N
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Description

The compound “N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds related to N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide involves complex reactions that yield novel aromatic polyimides and other related compounds. These processes often include reactions with various diamines and dianhydrides, highlighting the compound's role in developing advanced polymeric materials with high thermal stability and solubility in organic solvents. Such materials find applications in electronics, aerospace, and other high-performance fields due to their exceptional properties (Butt et al., 2005).

Chemical Reactivity and Molecular Design

Research on the chemical reactivity of related compounds emphasizes the synthesis of diverse heterocyclic systems. These include the development of thiazolo[3,2-a]pyrimidin-4-ones and related structures, demonstrating the compound's versatility in constructing complex molecular architectures. Such studies are foundational in medicinal chemistry for designing molecules with potential therapeutic applications, showcasing the compound's role in drug discovery and development processes (Selič et al., 1997).

Antimicrobial and Anticancer Activities

Compounds derived from or related to this compound have been evaluated for their antimicrobial and anticancer activities. These studies contribute to understanding the biological activities of such compounds, informing the development of new therapeutic agents. Specifically, research into novel fluorobenzamides containing thiazole and thiazolidine analogs has shown promising antimicrobial properties, indicating potential applications in combating infectious diseases (Desai et al., 2013).

Material Science Applications

In material science, the compound's derivatives have been explored for their potential in creating new materials with unique properties. The synthesis and characterization of novel aromatic polyimides, for example, highlight the compound's utility in developing materials with exceptional thermal stability and solubility, essential for various industrial applications (Butt et al., 2005).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-acetylphenylamine with ethyl 2-mercaptoacetate to form N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)ethyl)-4-acetanilide. This intermediate is then reacted with 5-amino-3,4-difluorouracil to form the final product, N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide.", "Starting Materials": [ "4-acetylphenylamine", "ethyl 2-mercaptoacetate", "5-amino-3,4-difluorouracil" ], "Reaction": [ "4-acetylphenylamine is reacted with ethyl 2-mercaptoacetate in the presence of a base to form N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)ethyl)-4-acetanilide.", "N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)ethyl)-4-acetanilide is then reacted with 5-amino-3,4-difluorouracil in the presence of a coupling agent to form the final product, N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] }

CAS No.

888427-49-4

Molecular Formula

C21H17F2N5O4S

Molecular Weight

473.45

IUPAC Name

N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C21H17F2N5O4S/c1-10(29)11-2-5-13(6-3-11)25-16(30)9-33-21-27-18(24)17(20(32)28-21)26-19(31)12-4-7-14(22)15(23)8-12/h2-8H,9H2,1H3,(H,25,30)(H,26,31)(H3,24,27,28,32)

InChI Key

OBFNJPOHALNPAV-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N

solubility

not available

Origin of Product

United States

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